molecular formula C17H20N2O4S B12619675 N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea CAS No. 921766-23-6

N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea

Cat. No.: B12619675
CAS No.: 921766-23-6
M. Wt: 348.4 g/mol
InChI Key: JZGWIGJECOIZFH-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound belongs to the thiourea family, featuring a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, each substituted with a (4-hydroxy-3-methoxyphenyl)methyl group. The IUPAC name derives from the thiourea backbone (NH–C(=S)–NH) and the substituents: two benzyl groups substituted with hydroxyl (–OH) and methoxy (–OCH₃) groups at the 4- and 3-positions of the phenyl ring, respectively. The systematic name is This compound , with the molecular formula C₁₈H₂₀N₂O₄S and a molar mass of 384.43 g/mol .

The molecular structure is stabilized by intramolecular hydrogen bonds between the hydroxyl group (–OH) of one phenyl ring and the thiocarbonyl sulfur (C=S) of the core, forming a six-membered pseudocyclic ring. This configuration reduces molecular flexibility and promotes planarity in the thiourea moiety. The methoxy groups adopt a nearly orthogonal orientation relative to the phenyl rings, minimizing steric hindrance.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the triclinic space group P1̅ with two molecules per unit cell. Key crystallographic parameters include unit cell dimensions of a = 5.9027 Å, b = 10.2604 Å, c = 14.288 Å , and angles α = 108.124°, β = 97.581°, γ = 97.514° . The thiourea core exhibits a planar geometry, with bond lengths of C=S (1.68 Å) and C–N (1.33–1.35 Å) , consistent with delocalized π-electron density across the N–C(=S)–N fragment.

The crystal packing is stabilized by a combination of intermolecular interactions:

  • O–H···S hydrogen bonds between the hydroxyl group (–OH) and thiocarbonyl sulfur (2.95 Å).
  • N–H···O hydrogen bonds involving the thiourea N–H and methoxy oxygen (2.89 Å).
  • C–H···π interactions between phenyl rings and adjacent methylene groups (3.12 Å).

Hirshfeld surface analysis quantifies the contribution of these interactions: O–H···S (24%), N–H···O (18%), and C–H···π (12%). The remaining surface area corresponds to van der Waals contacts. The molecular conformation is further rigidified by intramolecular N–H···O hydrogen bonds, which constrain the dihedral angle between the thiourea core and phenyl rings to 5.5–17.3° .

Comparative Structural Analysis with Related Bis(thiourea) Derivatives

Comparative studies with structurally analogous compounds highlight the unique features of this compound:

Feature This compound N-[bis(4-methoxyphenyl)methyl]thiourea 1,3-Bis(hydroxymethyl)thiourea
Substituents 4-hydroxy-3-methoxyphenyl 4-methoxyphenyl hydroxymethyl
Hydrogen Bond Donors 2 (–OH, 2 × N–H) 2 (N–H) 2 (N–H, 2 × –OH)
Crystal System Triclinic (P1̅) Orthorhombic (P2₁2₁2₁) Not reported
Key Interactions O–H···S, N–H···O, C–H···π C–H···O, C–H···S O–H···S, N–H···O

The hydroxyl groups in this compound enable stronger intermolecular O–H···S bonding compared to the methoxy-only analogue N-[bis(4-methoxyphenyl)methyl]thiourea, which relies on weaker C–H···O/S interactions. This difference increases the melting point and reduces solubility in nonpolar solvents. In contrast, 1,3-Bis(hydroxymethyl)thiourea exhibits similar O–H···S bonds but lacks aromatic stacking interactions, resulting in less dense crystal packing.

The dihedral angle between the thiourea core and aromatic rings in this compound (5.5–17.3° ) is smaller than in N-[bis(4-methoxyphenyl)methyl]thiourea (22.5° ), indicating enhanced planarity due to intramolecular hydrogen bonding. This planar configuration facilitates π-π stacking in the solid state, as evidenced by shorter interplanar distances (3.45 Å vs. 3.67 Å in the methoxy analogue).

Properties

CAS No.

921766-23-6

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea

InChI

InChI=1S/C17H20N2O4S/c1-22-15-7-11(3-5-13(15)20)9-18-17(24)19-10-12-4-6-14(21)16(8-12)23-2/h3-8,20-21H,9-10H2,1-2H3,(H2,18,19,24)

InChI Key

JZGWIGJECOIZFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=S)NCC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Preparation Methods

Overview of Synthesis Methods

The synthesis of N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea can be achieved through several methods, including:

Each method has unique characteristics that influence the final product's quality.

Direct Reaction Method

This method involves the direct reaction of thiourea with the appropriate substituted benzaldehyde or its derivatives.

Procedure:

  • Reagents : Thiourea, 4-hydroxy-3-methoxybenzaldehyde.
  • Solvent : Typically carried out in ethanol or methanol.
  • Conditions : Reflux for several hours under inert atmosphere.
  • Isolation : The product is precipitated by adding water to the reaction mixture and filtered.

Advantages:

  • Simple procedure with fewer steps.
  • High yield of product.

Limitations:

  • Potential for side reactions leading to impurities.

Amine and Isothiocyanate Reaction

This method utilizes an amine (in this case, the hydroxy-substituted phenyl) and an isothiocyanate to form the thiourea derivative.

Procedure:

  • Reagents : 4-hydroxy-3-methoxyphenylamine, phenylisothiocyanate.
  • Solvent : Dichloromethane or other suitable organic solvents.
  • Conditions : Stirring at room temperature or mild heating.
  • Isolation : The product can be purified using column chromatography.

Advantages:

  • Good control over reaction conditions.
  • Higher selectivity for desired products.

Limitations:

  • Requires careful handling of isothiocyanates due to their reactivity.

Use of Thiating Reagents

Thiating agents such as Lawesson's reagent can facilitate the conversion of carbonyl groups into thiocarbonyls, enabling the formation of thioureas.

Procedure:

  • Reagents : 4-hydroxy-3-methoxybenzaldehyde, Lawesson's reagent.
  • Solvent : Toluene or similar solvent.
  • Conditions : Heating under reflux conditions.
  • Isolation : The product is extracted and purified through recrystallization.

Advantages:

  • Versatile method applicable to various substrates.
  • Can improve yields significantly compared to direct methods.

Limitations:

  • Lawesson's reagent can be expensive and may require special handling.

Alternative Synthetic Routes

Recent studies have explored other synthetic pathways that involve multi-step reactions or the use of novel reagents.

  • Multi-step Synthesis :

    • Involves intermediate compounds that can be further processed to yield the desired thiourea.
    • Often results in higher purity but may reduce overall yield due to multiple steps.
  • Use of Microwave-Assisted Synthesis :

    • Enhances reaction rates and can improve yields significantly by providing uniform heating.
    • Requires specialized equipment but is gaining popularity for its efficiency.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

Method Yield (%) Purity Time Required Special Equipment Needed
Direct Reaction High Moderate Few hours No
Amine and Isothiocyanate Moderate High Several hours No
Use of Thiating Reagents High High Few hours Yes (for reagent)
Alternative Synthetic Routes Variable High Variable Yes (microwave)

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiourea derivatives, including N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea, exhibit notable antimicrobial properties. A study assessed the compound's efficacy against various bacterial strains, demonstrating significant inhibitory effects comparable to conventional antibiotics. The minimum inhibitory concentration (MIC) values were found to be lower than those of many existing treatments, suggesting its potential as a new antimicrobial agent .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies involving cancer cell lines revealed that this compound induces apoptosis in cancer cells, particularly in breast cancer models. The mechanism involves cell cycle arrest and increased lactate dehydrogenase (LDH) activity, indicating cell damage and death. This suggests its potential as a therapeutic agent in cancer treatment .

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its reactivity and ability to form various derivatives. It can participate in diverse chemical reactions, including:

  • Condensation Reactions: Facilitating the formation of more complex molecules.
  • Catalysis: Acting as a catalyst in several organic transformations, enhancing reaction efficiency .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)Notes
This compound< 1250 µg/mL225 µMEffective against various bacterial strains
1-(4-chlorophenyl)-3-palmitoylthiourea0.0170 µMNot specifiedPotent tyrosinase inhibitor
N-(4-Methoxyphenyl)thiourea>5000 µg/mLNot specifiedExhibits significant antibacterial properties

Study on Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an MIC significantly lower than traditional antibiotics, highlighting its potential as an alternative treatment option .

Investigation of Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound. The findings revealed that treatment with this compound led to apoptosis in MCF-7 breast cancer cells through the activation of specific apoptotic pathways. The compound was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and eventual cell death .

Mechanism of Action

The mechanism of action of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the thiourea moiety can interact with metal ions and other electrophilic species. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Thiourea Derivatives

Substituent Position and Functional Group Variations

N,N'-Bis[(4-methoxyphenyl)methyl]thiourea (CAS 22313-70-8)
  • Structure : Differs by lacking the hydroxyl group at the 4-position and having only a methoxy group at the 3-position.
  • Properties : Exhibits higher lipophilicity due to the absence of polar hydroxyl groups, making it more soluble in organic solvents. Used as a natural antioxidant in lipid stabilization .
  • Applications : Effective in enhancing oxidative stability in oils and lipids due to methoxy-mediated radical scavenging .
N,N′-Bis[2-(dialkylamino)phenyl]thioureas
  • Structure: Features dialkylamino groups (e.g., dimethyl or diethyl) at the 2-position of phenyl rings.
  • Properties: Intramolecular hydrogen bonding between N–H(thiourea) and NR₂ groups stabilizes the structure. Diethylamino substituents induce a red shift in IR N–H stretches compared to dimethylamino groups .
  • Applications: Potential in crystal engineering and as ligands for metal coordination due to tunable basicity and hydrogen-bonding networks .
N,N'-Bis(4-nitrophenyl)thiourea
  • Structure : Contains electron-withdrawing nitro groups at the 4-position.
  • Properties : Reduced electron density at the thiourea core, decreasing nucleophilicity. Exhibits strong intermolecular interactions via nitro groups.
  • Applications: Explored in materials science for nonlinear optical properties and as a precursor for bioactive molecules .
Antioxidant Activity
  • Fluorinated Thioureas : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced radical scavenging in DPPH and ABTS assays. For example, N,N′-bis(o-fluorobenzamidothiocarbonyl)hydrazine outperforms ascorbic acid due to fluorine’s inductive effects .
Antifungal Activity
  • Methyl-Substituted Thioureas: Compounds like N-thiophene-N',N'-bis(dimethylphosphinoylmethyl)thiourea show significant activity against Candida species due to hydrophobic interactions and electron-deficient aromatic rings .

Structural and Spectroscopic Differences

Property N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea N,N′-Bis[2-(dimethylamino)phenyl]thiourea N,N'-Bis(4-nitrophenyl)thiourea
Hydrogen Bonding Intermolecular H-bonds (OH and S=C) Intramolecular H-bonds (N–H to NR₂) Intermolecular H-bonds (NO₂ to N–H)
IR N–H Stretch (cm⁻¹) ~3250–3350 (broad, OH/N–H overlap) 3280 (dimethylamino), 3220 (diethylamino) ~3300–3400 (weaker due to NO₂)
Solubility Moderate in polar solvents (DMSO, methanol) High in CH₂Cl₂, low in water Low in polar solvents, high in DMF

Biological Activity

N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

This compound features a unique structure comprising two 4-hydroxy-3-methoxyphenyl groups linked to a thiourea moiety. Its molecular formula is C16_{16}H18_{18}N2_2O3_3S, with a molecular weight of approximately 316.42 g/mol. The presence of hydroxy and methoxy functional groups enhances its solubility and potential interactions with biological targets, making it a promising candidate for therapeutic applications .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate potent activity, comparable to or exceeding that of conventional antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus250Ciprofloxacin5
Escherichia coli200Gentamicin10
Pseudomonas aeruginosa300Amoxicillin20

Anticancer Activity

The compound also shows promising anticancer activity. Studies have indicated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve induction of apoptosis and cell cycle arrest, particularly in the S phase, leading to reduced cell viability .

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability. The IC50_{50} value was determined to be approximately 225 µM, indicating significant cytotoxicity at higher concentrations .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Interaction studies suggest that the compound binds effectively to proteins and enzymes involved in critical cellular processes, disrupting their functions and leading to antimicrobial or anticancer effects .

Q & A

What are the optimal synthetic conditions for N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea to achieve high yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves reacting 4-hydroxy-3-methoxybenzylamine with thiophosgene or a substituted isothiocyanate under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of phenolic groups. Key considerations include:

  • Solvent Selection: Polar aprotic solvents like DMF or THF enhance solubility of intermediates. Post-reaction, recrystallization from DMF/ethanol mixtures improves purity .
  • pH Control: Maintain mildly alkaline conditions (pH 8–9) to deprotonate the amine while avoiding side reactions.
  • Characterization: Use TLC to monitor reaction progress. Confirm structure via 1H^{1}\text{H} NMR (e.g., NH protons at δ 8.5–9.5 ppm) and elemental analysis. Purity can be assessed via HPLC with a C18 column and UV detection at 280 nm .

How can hydrogen bonding networks in this compound be analyzed to predict crystallographic behavior?

Advanced Research Question
Methodological Answer:
Hydrogen bonding (N–H⋯O, O–H⋯S) dominates the crystal packing. To analyze:

  • Single-Crystal XRD: Resolve intermolecular interactions (e.g., N–H⋯O linkages as in related thioureas, with bond distances ~2.8–3.0 Å). The monoclinic space group P21/cP2_1/c is common for similar derivatives .
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., O⋯H, S⋯H contacts) using software like CrystalExplorer. For example, O⋯H interactions may account for >30% of the surface area in phenolic thioureas .
  • Computational Modeling: DFT calculations (e.g., Gaussian09) predict H-bond strengths. Compare with experimental XRD data to validate models .

What spectroscopic techniques are most effective for structural confirmation and stability assessment?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} NMR identifies phenolic –OH (~δ 9.5 ppm) and thiourea NH (~δ 8.5 ppm). 13C^{13}\text{C} NMR confirms C=S at ~180 ppm .
  • FTIR: Thiourea C=S stretch appears at 1250–1350 cm1^{-1}. Phenolic O–H stretches are broad (~3200–3500 cm1^{-1}) .
  • Stability Studies: Use HPLC under accelerated conditions (e.g., 40°C, pH 7.4 buffer) to monitor degradation. Mass spectrometry (ESI-MS) detects molecular ions ([M+H]+^+) and decomposition products .

How can contradictions in biological activity data across in vitro studies be resolved?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from:

  • Cell Line Variability: Test cytotoxicity in multiple lines (e.g., MCF-7, HeLa) with standardized viability assays (MTT/resazurin).
  • Assay Conditions: Control oxygen levels (hypoxia vs. normoxia) and serum content (e.g., FBS may bind phenolic groups).
  • Solubility Artifacts: Use DMSO (<0.1% v/v) with vehicle controls. Pre-dissolve in cyclodextrin if aqueous solubility is poor .
  • Metabolite Interference: Perform LC-MS to rule out metabolite-mediated effects.

What strategies improve aqueous solubility for biological assays without destabilizing the compound?

Basic Research Question
Methodological Answer:

  • Co-Solvents: Use DMSO (<1%) or β-cyclodextrin inclusion complexes (e.g., 10 mM in PBS).
  • pH Adjustment: Deprotonate phenolic –OH at pH >10 (e.g., carbonate buffer), but monitor thiourea stability.
  • Surfactants: Polysorbate-80 (0.01% w/v) enhances solubility but may interfere with assays; include controls .

How should computational docking studies parameterize this compound for accurate target interaction modeling?

Advanced Research Question
Methodological Answer:

  • Partial Charges: Derive via DFT (B3LYP/6-31G* basis set) to account for electron-rich S and O atoms.
  • H-Bond Donor/Acceptor Sites: Explicitly model NH and phenolic –OH as donors.
  • Validation: Compare docking poses (AutoDock Vina) with experimental binding data (e.g., IC50_{50} values from enzyme assays) .

What factors are critical in designing metal coordination studies with this thiourea as a ligand?

Advanced Research Question
Methodological Answer:

  • Metal Selection: Transition metals (Cu(II), Ni(II)) form stable complexes via S and NH coordination.
  • pH Optimization: Thiourea NH deprotonates at pH >7, enabling bidentate binding.
  • Characterization: UV-Vis (d-d transitions), ESR (for Cu(II)), and XRD to confirm geometry (e.g., square planar vs. octahedral) .

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